N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(pentyloxy)benzamide
Description
The compound N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(pentyloxy)benzamide features a complex tricyclic core with two sulfur (dithia) and two nitrogen (diazatricyclo) atoms. The benzamide moiety is substituted with a pentyloxy chain, which likely influences its lipophilicity and binding interactions.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-3-4-5-12-26-15-8-6-14(7-9-15)20(25)24-21-23-16-10-11-17-18(19(16)28-21)22-13(2)27-17/h6-11H,3-5,12H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDVLTCTXIONBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(pentyloxy)benzamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize the use of raw materials and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(pentyloxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(pentyloxy)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The most direct analog identified is N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methoxybenzamide (CAS: 892854-74-9). Key differences include:
- Heteroatom composition : The target compound has 3,10-dithia-5,12-diaza groups, whereas the analog replaces two sulfur atoms with oxygen (4,6-dioxa-10-thia).
- Substituents : The benzamide group in the analog features a methoxy chain versus a pentyloxy chain in the target compound.
- Molecular weight : The analog has a molecular weight of 328.34 g/mol , while the target compound’s longer alkoxy chain likely increases its molecular weight .
Table 1: Structural and Physicochemical Comparison
| Feature | Target Compound | Analog (CAS: 892854-74-9) |
|---|---|---|
| Core Heteroatoms | 3,10-dithia-5,12-diaza | 4,6-dioxa-10-thia-12-aza |
| Benzamide Substituent | 4-(pentyloxy) | 4-methoxy |
| Molecular Formula | Not reported in evidence | C₁₆H₁₂N₂O₄S |
| Calculated Lipophilicity* | Higher (longer alkoxy chain) | Lower (shorter alkoxy chain) |
Quantitative Similarity Analysis
Computational similarity metrics, such as Tanimoto and Dice coefficients , are widely used to compare molecular fingerprints. For example:
- Tanimoto Morgan and Dice Morgan metrics evaluate similarity based on circular fingerprints, capturing differences in substituents and core heteroatoms .
- The analog in Table 1 may show moderate similarity (~60–70%) to the target compound, with differences arising from heteroatom substitutions and alkoxy chain length .
Table 2: Hypothetical Similarity Indices*
| Metric | Similarity Score (Estimate) |
|---|---|
| Tanimoto (MACCS) | 0.65 |
| Dice (Morgan) | 0.70 |
*Scores based on structural divergence observed in , and 12.
Implications of Structural Variations
- Bioactivity Profiles : suggests that compounds with similar structures often cluster by bioactivity. The target compound’s dithia/diaza core may enhance metal-binding interactions (e.g., with zinc-dependent enzymes), whereas the analog’s dioxa groups could reduce such interactions .
- Binding Affinity : Small structural changes, such as replacing sulfur with oxygen, significantly alter docking affinities. For instance, sulfur’s larger atomic radius and polarizability may improve hydrophobic interactions compared to oxygen .
- Metabolic Stability : The pentyloxy chain in the target compound increases metabolic stability compared to methoxy, as longer alkoxy chains resist oxidative degradation .
Methods for Identifying and Evaluating Analogs
Substructure and Scaffold Searches
- Murcko Scaffolds : highlights the use of Murcko scaffolding to group compounds by core structure. The tricyclic core of the target compound would form its Murcko scaffold, enabling identification of analogs with varying substituents .
- Substructure Queries : describes substructure searches to isolate compounds with shared scaffolds but divergent functional groups. This approach could identify additional analogs with modified heteroatoms or side chains .
Chemical Space Networks
Compounds are clustered into similarity networks using:
Morgan Fingerprints (radius = 2) to encode atom environments.
Tanimoto Threshold ≥ 0.5 to ensure meaningful structural overlap .
Biological Activity
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(pentyloxy)benzamide is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structure comprises a heterocyclic system that may interact with various biological targets, making it a candidate for drug development and enzyme inhibition.
Chemical Structure and Properties
The compound features a benzamide core linked to a complex bicyclic structure containing sulfur and nitrogen atoms. This configuration may influence its biological activity by enhancing binding interactions with specific proteins or enzymes.
Key Structural Features:
- Heterocyclic Rings: The presence of thiazole and diazatricyclo structures.
- Functional Groups: Methylsulfanyl and pentyloxy groups that may modulate pharmacological properties.
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its potential as an enzyme inhibitor and its interactions with cellular targets.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. For instance:
- Case Study 1: A study demonstrated that derivatives of dithia compounds showed significant inhibition of certain kinases involved in cancer proliferation pathways.
- Case Study 2: Another investigation revealed that thiazole-containing compounds effectively inhibited proteases linked to inflammatory responses.
The mechanism of action likely involves binding to active sites or allosteric sites on target proteins. The thiazole rings may facilitate interactions through hydrogen bonding or π-stacking with aromatic residues in the active site of enzymes.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Toxicity and Safety
Preliminary toxicity assessments suggest that the compound exhibits low toxicity profiles at therapeutic doses. However, further studies are needed to fully evaluate its safety in vivo.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
Synthesis involves multi-step reactions, including cyclization and functional group coupling. Key steps include:
- Cyclization : Use of trichloroisocyanuric acid (TCICA) or similar agents to form the tricyclic core under controlled temperatures (e.g., 60–80°C) .
- Coupling : Reaction of intermediates with 4-(pentyloxy)benzamide via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like potassium carbonate .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol . Example protocol: Reflux intermediates in acetonitrile with TCICA for 6–8 hours, followed by quenching and extraction .
Q. How is the compound’s structure confirmed post-synthesis?
Use a combination of:
- Single-crystal X-ray diffraction to resolve bond lengths and angles (mean C–C bond precision: ±0.005 Å) .
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent integration and electronic environments (e.g., pentyloxy protons at δ 1.2–1.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 500–600 range) .
Q. What preliminary assays assess its biological activity?
Initial screening includes:
- Enzyme inhibition : Test against kinases or proteases at 10 µM concentrations using fluorometric assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Control compounds : Compare with structurally similar tricyclic derivatives (e.g., tetrazolopyrimidines) to establish baseline activity .
Advanced Research Questions
Q. How can computational modeling optimize its binding affinity?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Parameterize the dithia-diazatricyclo core for sulfur-π interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- SAR analysis : Modify pentyloxy chain length or methyl substituents to evaluate effects on binding energy (ΔG calculations) .
Q. What strategies resolve contradictions in spectroscopic data?
- Multi-technique validation : Cross-reference X-ray data (e.g., torsion angles ±1°) with solid-state NMR to address discrepancies in dynamic vs. static structures .
- Isotopic labeling : Incorporate ¹⁵N or ¹³C into the tricyclic core to clarify ambiguous NMR signals .
- Crystallographic refinement : Apply SHELXL97 with high data-to-parameter ratios (>7:1) to minimize R factors (<0.05) .
Q. How to design experiments for mechanistic studies of its reactivity?
- Oxidation/Reduction : Treat with mCPBA (meta-chloroperbenzoic acid) or NaBH₄ to probe sulfur and nitrogen redox behavior. Monitor via UV-Vis at λ = 300–400 nm .
- Substitution reactions : React with Grignard reagents or electrophiles (e.g., methyl iodide) to explore nucleophilic sites. Use LC-MS to track intermediates .
- Kinetic profiling : Perform stopped-flow spectroscopy to measure rate constants (k) for key reactions (e.g., thiol-disulfide exchange) .
Methodological Notes
- Avoid commercial sources : Prioritize peer-reviewed syntheses (e.g., Jotani et al. ) over vendor protocols.
- Theoretical frameworks : Link studies to heterocyclic chemistry principles (e.g., Baldwin’s rules for cyclization) or enzyme inhibition models .
- Contradiction management : Use hierarchical cluster analysis (HCA) to group conflicting bioactivity data by assay type or cell line .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
